

(rac)-Ketoconazole: A Versatile Tool for Investigating P-glycoprotein Inhibition

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Compound of Interest

Compound Name: (Rac)-Ketoconazole

Cat. No.: B1217973

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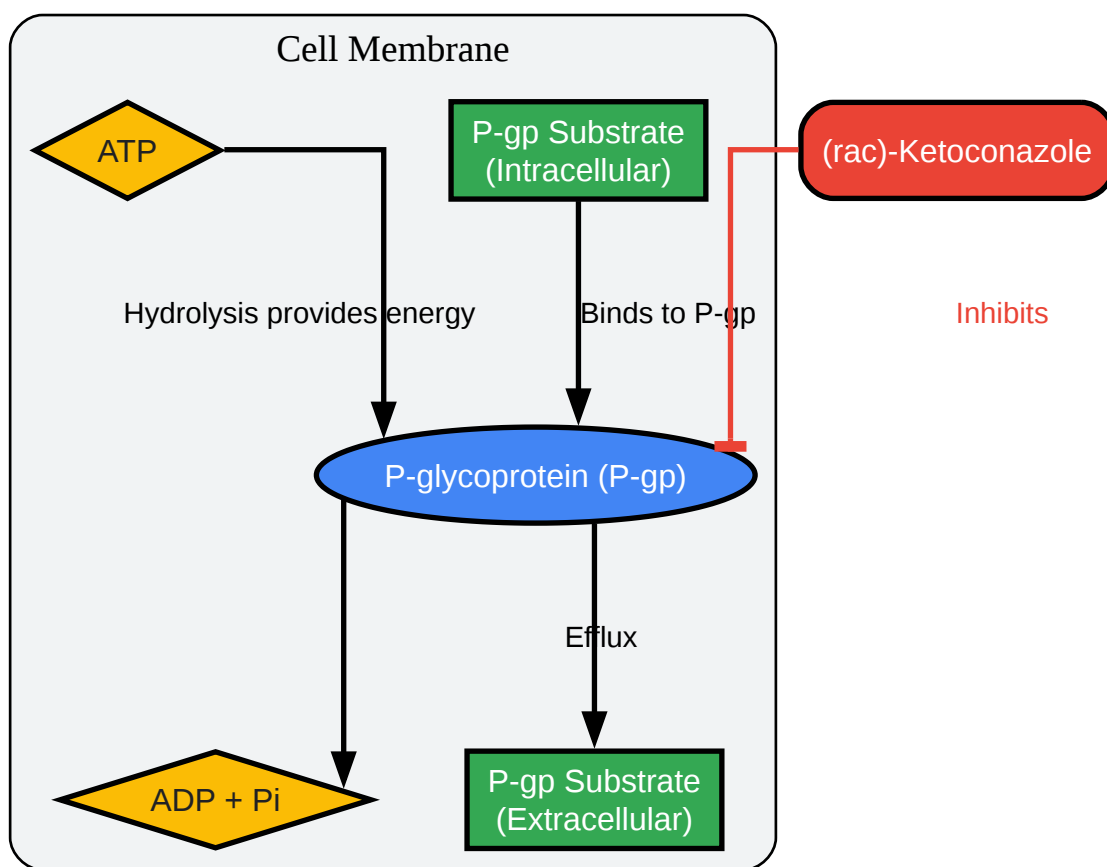
Application Note & Protocols

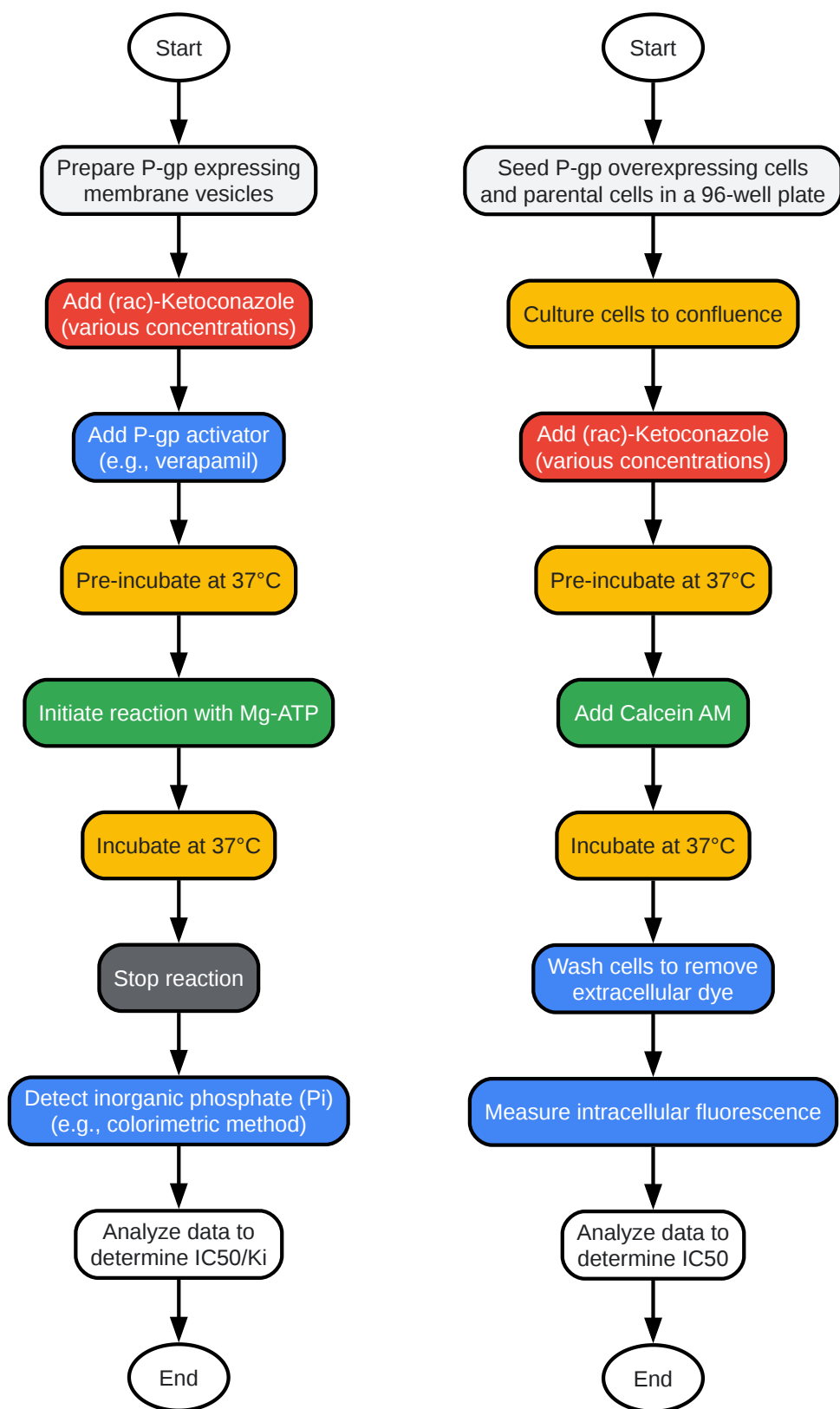
Introduction

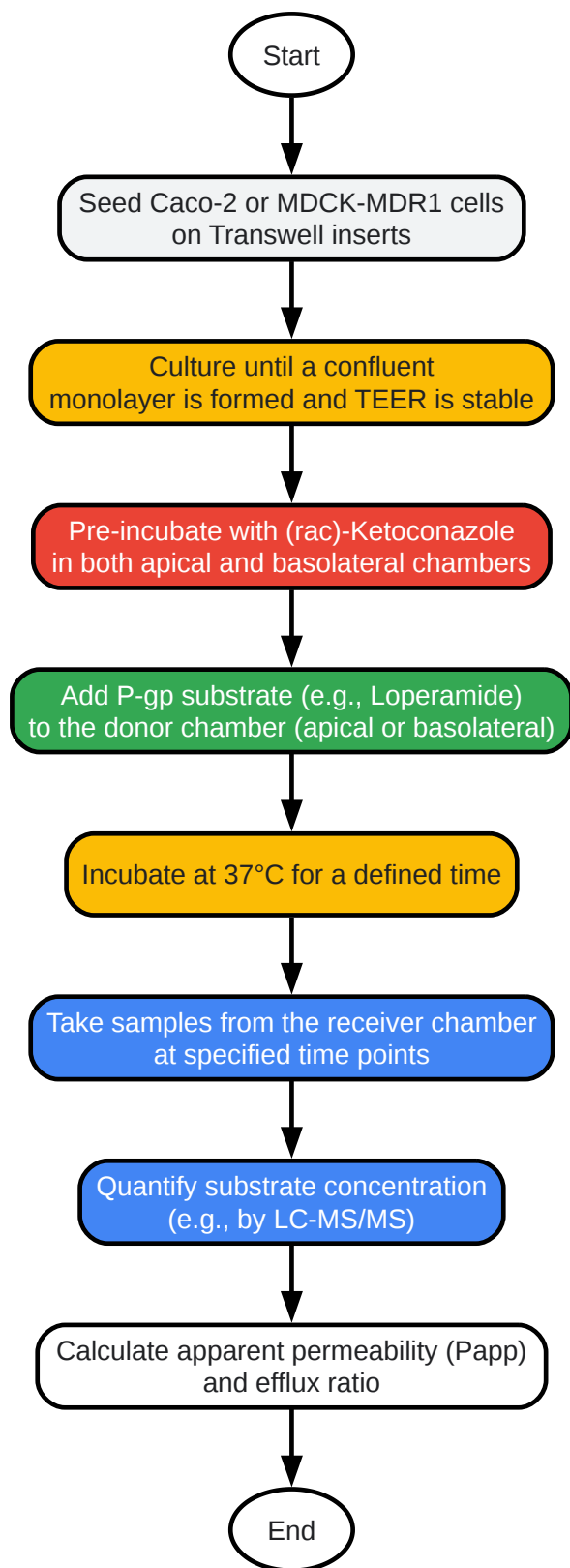
(rac)-Ketoconazole, a broad-spectrum antifungal agent, is a well-established inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1).[1][2] P-gp is an ATP-dependent efflux transporter with a significant role in drug absorption, distribution, and elimination, contributing to multidrug resistance in cancer and influencing drug-drug interactions.[2] The dual inhibitory action of ketoconazole on both P-gp and cytochrome P450 3A4 (CYP3A4) makes it a critical tool for in vitro and in vivo studies aimed at elucidating the contributions of these pathways to drug disposition.[2][3][4] This document provides detailed protocols for utilizing **(rac)-ketoconazole** as a P-gp inhibitor in common experimental models.

Mechanism of Action

Ketoconazole inhibits P-gp function, leading to increased intracellular concentrations of P-gp substrates.[1] This inhibition can reverse P-gp-mediated multidrug resistance and alter the pharmacokinetics of co-administered drugs that are P-gp substrates.[1][2] The interaction of ketoconazole with P-gp can be characterized by its effect on P-gp's ATPase activity, which is essential for the transport process.







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